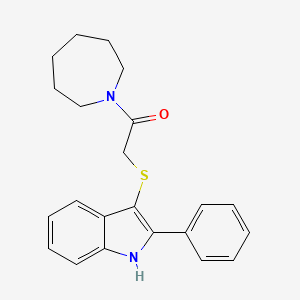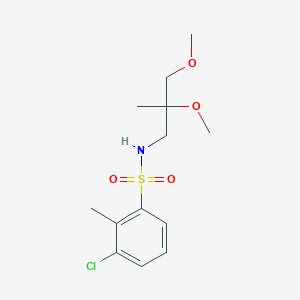![molecular formula C21H18Cl3N3OS B2832930 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899905-74-9](/img/structure/B2832930.png)
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[44]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spiro structure and multiple chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the spiro[4.4]nona-1,3-diene core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorinated phenyl groups are introduced through nucleophilic substitution reactions, where chlorinated benzene derivatives react with the spiro core under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing the use of hazardous reagents and conditions. This can include the use of catalysts, temperature control, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorinated phenyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its potential pharmacological properties, such as antimicrobial or anticancer activity, can be explored for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure and chlorinated phenyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: A compound with a similar chlorinated phenyl group but lacking the spiro structure.
Spiro[4.4]nonane derivatives: Compounds with a similar spiro core but different substituents.
Uniqueness
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its combination of a spiro[4.4]nona-1,3-diene core and multiple chlorinated phenyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-16(23)17(24)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNVDVIEAYLZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
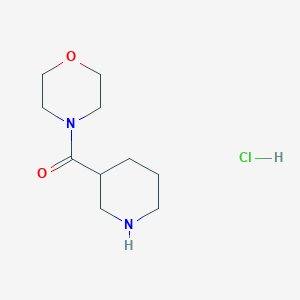
![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/new.no-structure.jpg)
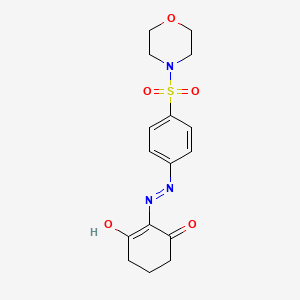
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide](/img/structure/B2832851.png)
![6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2832852.png)
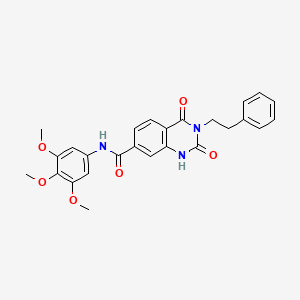
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)
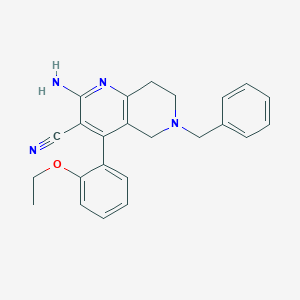
![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)
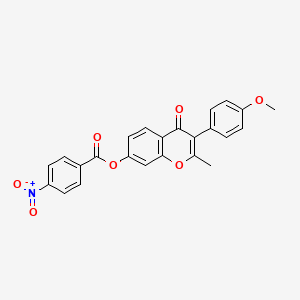
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)
